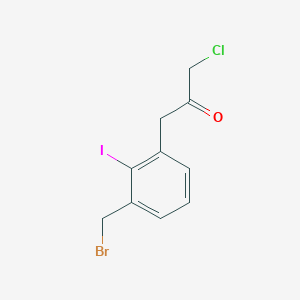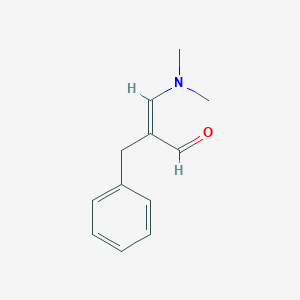
(Z)-2-benzyl-3-dimethylaminoprop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-3-(dimethylamino)acrolein is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It is a derivative of acrolein, featuring a benzyl group and a dimethylamino group attached to the acrolein backbone. This compound is known for its applications in various fields, including chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-(dimethylamino)acrolein typically involves the following steps :
Stage 1: Benzyloxyacetaldehyde diethyl acetal is reacted with phosphorus pentachloride at 0-75°C for 1.75 hours.
Stage 2: The resulting product is then treated with N,N-dimethylformamide at 20°C for 72 hours.
Stage 3: The mixture is then treated with sodium hydroxide in water at 0°C to adjust the pH to 8. The product is extracted with ether, washed with water and brine, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography.
Industrial Production Methods
Industrial production methods for 2-Benzyl-3-(dimethylamino)acrolein are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-3-(dimethylamino)acrolein undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzyl and dimethylamino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Benzyl-3-(dimethylamino)acrolein has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-3-(dimethylamino)acrolein involves its interaction with nucleophilic sites in biomolecules . The compound’s reactive aldehyde group can form covalent bonds with amino acids, proteins, and nucleic acids, leading to various biological effects. The molecular targets and pathways involved include oxidative stress pathways and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
3-Dimethylaminoacrolein: This compound is structurally similar but lacks the benzyl group.
Acrolein: The parent compound, which is more reactive and less stable.
Uniqueness
2-Benzyl-3-(dimethylamino)acrolein is unique due to the presence of both benzyl and dimethylamino groups, which confer specific chemical and biological properties. These groups enhance its stability and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
(Z)-2-benzyl-3-(dimethylamino)prop-2-enal |
InChI |
InChI=1S/C12H15NO/c1-13(2)9-12(10-14)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3/b12-9- |
Clave InChI |
XCFSOIDTZWNRHP-XFXZXTDPSA-N |
SMILES isomérico |
CN(C)/C=C(/CC1=CC=CC=C1)\C=O |
SMILES canónico |
CN(C)C=C(CC1=CC=CC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


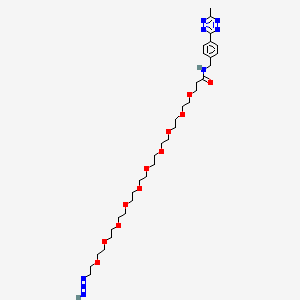
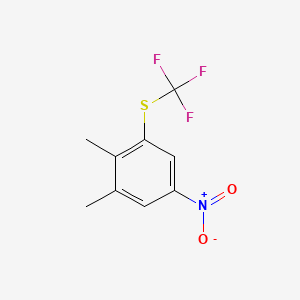
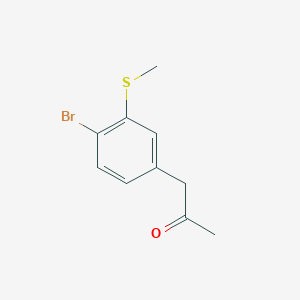

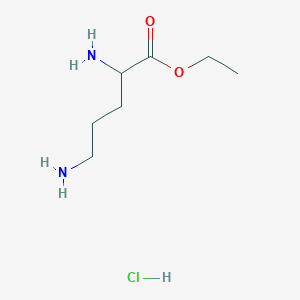

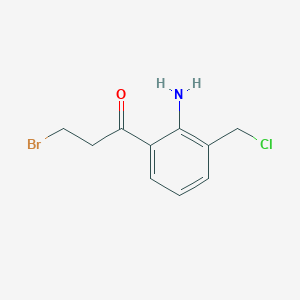
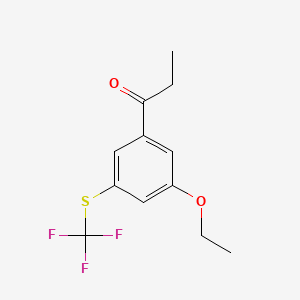
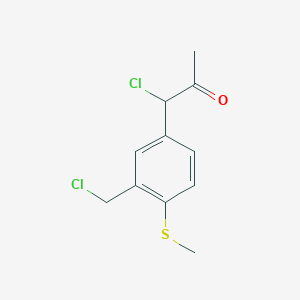
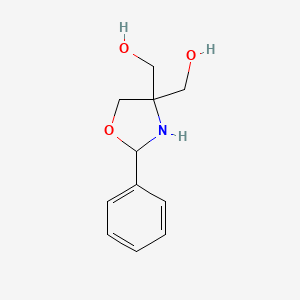
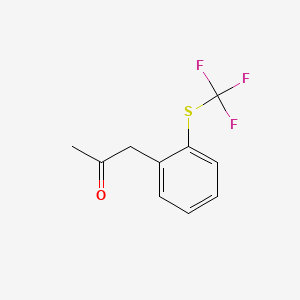
![Tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate](/img/structure/B14060030.png)

